

physical and chemical characteristics of 4,4,4-Trifluoro-3-oxobutanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4,4-Trifluoro-3-oxobutanenitrile**

Cat. No.: **B033999**

[Get Quote](#)

An In-depth Technical Guide to 4,4,4-Trifluoro-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **4,4,4-Trifluoro-3-oxobutanenitrile**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and logical relationships.

Core Chemical and Physical Characteristics

4,4,4-Trifluoro-3-oxobutanenitrile, also known as trifluoroacetoacetonitrile, is a fluorinated organic compound with the molecular formula $C_4H_2F_3NO$.^[1] Its chemical structure incorporates a trifluoromethyl group, a ketone, and a nitrile, making it a potentially valuable building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability and lipophilicity in drug candidates.

Table 1: Physical and Chemical Properties of **4,4,4-Trifluoro-3-oxobutanenitrile**

Property	Value
Molecular Formula	C ₄ H ₂ F ₃ NO
Molecular Weight	137.06 g/mol [1]
CAS Number	110234-68-9 [1]
Density	1.351 g/cm ³
Boiling Point	99.856 °C at 760 mmHg
Flash Point	14.193 °C
Refractive Index	1.335
Solubility	Limited solubility in water. Likely soluble in polar organic solvents like acetone.
Stability	Stable under normal conditions, but can react with strong acids, bases, or reducing agents.

Synonyms: 4,4,4-Trifluoro-3-oxobutyronitrile; Butanenitrile, 4,4,4-trifluoro-3-oxo-; Trifluoroacetoacetonitrile.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **4,4,4-Trifluoro-3-oxobutanenitrile** are not extensively available in peer-reviewed literature. However, based on analogous chemical reactions, the following methodologies are proposed.

a. Synthesis: Proposed Claisen Condensation

A plausible synthetic route to **4,4,4-Trifluoro-3-oxobutanenitrile** is the Claisen condensation of ethyl trifluoroacetate with acetonitrile, using a strong base such as sodium hydride or sodium ethoxide. This reaction is analogous to the synthesis of other 3-oxonitriles.

- Reaction Principle: The strong base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of the ethoxide leaving group yields the target compound.

- General Procedure (Hypothetical):
 - To a stirred suspension of sodium hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), acetonitrile is added dropwise at a controlled temperature (e.g., 0 °C).
 - The mixture is stirred for a specified time to allow for the formation of the acetonitrile anion.
 - Ethyl trifluoroacetate is then added dropwise to the reaction mixture, maintaining the controlled temperature.
 - After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by thin-layer chromatography or gas chromatography).
 - The reaction is quenched by the careful addition of a proton source (e.g., dilute aqueous acid).
 - The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
 - The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

b. Purification: Proposed Methodology

The crude **4,4,4-Trifluoro-3-oxobutanenitrile** can be purified using standard laboratory techniques.

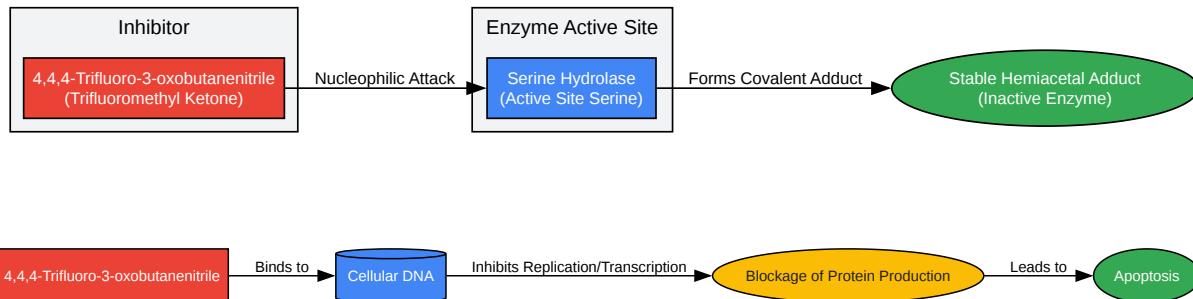
- Silica Gel Column Chromatography: This is a common method for purifying organic compounds. A suitable eluent system would need to be determined empirically, likely a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
[2]
- Distillation: Given its boiling point, distillation under reduced pressure could be a viable purification method for larger quantities.

c. Analytical Characterization: Proposed Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would show signals corresponding to the methylene protons.
 - ^{19}F NMR: Would exhibit a characteristic signal for the trifluoromethyl group.[\[3\]](#)
 - ^{13}C NMR: Would provide information on the carbon skeleton of the molecule.
- High-Performance Liquid Chromatography (HPLC):
 - A reversed-phase C18 column is commonly used for the analysis of polar organic molecules.
 - A suitable mobile phase would likely be a gradient of water and an organic solvent such as acetonitrile or methanol, possibly with a buffer to control pH.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Mass Spectrometry (MS):
 - Would be used to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways


The biological activity of **4,4,4-Trifluoro-3-oxobutanenitrile** is not well-documented in publicly available scientific literature. However, some commercial suppliers describe it as an anti-cancer agent. Two potential mechanisms of action can be hypothesized based on its chemical structure.

a. Hypothesis 1: Serine Hydrolase Inhibition

The trifluoromethyl ketone moiety is a known pharmacophore that can act as a potent inhibitor of serine hydrolases.[\[7\]](#)

- Proposed Mechanism: The electrophilic carbonyl carbon of the trifluoromethyl ketone is susceptible to nucleophilic attack by the serine residue in the active site of these enzymes.

This can lead to the formation of a stable hemiacetal adduct, thereby inactivating the enzyme.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4,4-Trifluoro-3-oxobutanenitrile | C4H2F3NO | CID 13843540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. aapco.org [aapco.org]
- 6. shimadzu.com [shimadzu.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [physical and chemical characteristics of 4,4,4-Trifluoro-3-oxobutanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033999#physical-and-chemical-characteristics-of-4-4-trifluoro-3-oxobutanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com